trans-4-Morpholinocyclohexanol hydrochloride
CAS No.: 1588441-09-1
Cat. No.: VC0153625
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.725
* For research use only. Not for human or veterinary use.

CAS No. | 1588441-09-1 |
---|---|
Molecular Formula | C10H20ClNO2 |
Molecular Weight | 221.725 |
IUPAC Name | 4-morpholin-4-ylcyclohexan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H |
Standard InChI Key | ASDRUTOIJIFPKG-UHFFFAOYSA-N |
SMILES | C1CC(CCC1N2CCOCC2)O.Cl |
Chemical Identity and Structure
Trans-4-morpholinocyclohexanol hydrochloride is characterized by a cyclohexanol ring with a morpholine group at the 4-position, arranged in a trans configuration. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics compared to the free base form.
Basic Chemical Information
The compound is uniquely identified through several chemical identifiers as presented in Table 1:
Parameter | Value |
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CAS Number | 1588441-09-1 |
Molecular Formula | C₁₀H₂₀ClNO₂ |
Molecular Weight | 221.724 g/mol |
IUPAC Name | 4-morpholin-4-ylcyclohexan-1-ol;hydrochloride |
Synonyms | trans-4-Morpholinocyclohexanol hydrochloride; Cyclohexanol, 4-(4-morpholinyl)-, hydrochloride (1:1), trans-; (1r,4r)-4-(morpholin-4-yl)cyclohexan-1-ol hydrochloride |
InChI | InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H |
SMILES | C1CC(CCC1N2CCOCC2)O.Cl |
Table 1: Chemical identifiers of trans-4-morpholinocyclohexanol hydrochloride
Structural Characteristics
The compound features a cyclohexanol ring with a hydroxyl group and a morpholine moiety in trans orientation. This stereochemical arrangement is significant for its chemical behavior and potential applications. The morpholine ring contains both an oxygen and nitrogen atom in a six-membered heterocyclic structure, while the hydrochloride salt formation occurs at the basic nitrogen of the morpholine group .
Physical and Chemical Properties
Physical Properties
The compound is typically encountered as a solid at room temperature, consistent with its salt form. Specific physical properties are summarized in Table 2:
Property | Value | Note |
---|---|---|
Physical State | Solid | At room temperature |
Color | White to off-white | Typical appearance |
Melting Point | Not available | Not reported in available sources |
Boiling Point | Not available | Not reported in available sources |
Density | Not available | Not reported in available sources |
Solubility | Soluble in polar solvents | Including water, methanol, and DMSO |
Table 2: Physical properties of trans-4-morpholinocyclohexanol hydrochloride
Chemical Reactivity
The reactivity of trans-4-morpholinocyclohexanol hydrochloride is primarily determined by its functional groups:
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The hydroxyl group on the cyclohexane ring can participate in typical alcohol reactions, including esterification, oxidation, and nucleophilic substitution when activated.
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The morpholine nitrogen, while protonated in the salt form, can be deprotonated under basic conditions to reveal its nucleophilic character.
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The trans stereochemistry affects the spatial orientation of the functional groups, influencing reaction outcomes and selectivity .
Applications in Research and Industry
Pharmaceutical Intermediates
Trans-4-morpholinocyclohexanol hydrochloride serves as an important intermediate in pharmaceutical synthesis. Its structural features—particularly the combination of the morpholine and cyclohexanol moieties—make it valuable for constructing more complex molecules with potential biological activity .
Medicinal Chemistry Applications
The compound has found applications in medicinal chemistry research, particularly in the development of:
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Cannabinoid Receptor Ligands: Research indicates that cyclohexanol derivatives, including compounds similar to trans-4-morpholinocyclohexanol, have been investigated in the context of developing selective ligands for cannabinoid type 2 (CB2) receptors .
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Structure-Activity Relationship Studies: The trans stereochemistry of the compound has been noted as important in research examining how stereochemical configuration affects biological activity. For example, in cannabinoid receptor research, it has been observed that cis derivatives often show different receptor affinity compared to trans derivatives .
Organic Synthesis
In organic synthesis, trans-4-morpholinocyclohexanol hydrochloride serves as a building block for more complex molecules, particularly those requiring:
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A rigid cyclohexane scaffold with defined stereochemistry
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A basic nitrogen-containing heterocycle (morpholine)
Related Compounds and Structure-Activity Relationships
Structurally Related Compounds
Several compounds structurally related to trans-4-morpholinocyclohexanol hydrochloride have been identified in the literature, as shown in Table 3:
Compound | CAS Number | Structural Relationship |
---|---|---|
Trans-4-morpholinocyclohexanol (free base) | 1228947-14-5 | Parent compound without HCl |
Trans-4-morpholinocyclohexanamine dihydrochloride | 412356-24-2 | Amine analog instead of hydroxyl group |
Trans-4-aminocyclohexanol | 27489-62-9 | Primary amine instead of morpholine group |
Trans-4-(methylamino)cyclohexanol hydrochloride | 923023-08-9 | Methylamino group instead of morpholine |
Table 3: Structurally related compounds to trans-4-morpholinocyclohexanol hydrochloride
Stereochemical Considerations
The trans configuration of the substituents on the cyclohexane ring has significant implications for the compound's properties and applications:
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Conformational Effects: The trans arrangement places the morpholine and hydroxyl groups in equatorial positions, resulting in a more stable and less strained conformation compared to the cis isomer.
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Biological Activity: Research on related compounds has shown that stereochemistry can significantly impact biological activity. For example, in cannabinoid receptor research, the cis and trans isomers of cyclohexanol derivatives show different receptor binding affinities .
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Molecular Recognition: The specific spatial arrangement of functional groups in the trans isomer affects how the molecule interacts with potential biological targets, including receptors and enzymes .
Analytical Methods and Characterization
Spectroscopic Identification
Trans-4-morpholinocyclohexanol hydrochloride can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the hydrogen and carbon environments in the molecule, confirming the presence and arrangement of the cyclohexanol and morpholine moieties.
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Mass Spectrometry: The compound typically shows a molecular ion peak corresponding to its molecular weight, with characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: IR can identify functional groups such as the hydroxyl (OH) stretching and C-O stretching vibrations .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques are commonly used for purity assessment and quantitative analysis of trans-4-morpholinocyclohexanol hydrochloride, often with reported purities of ≥98% .
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